2-(Chloromethyl)-6,7-dimethoxy-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one

Heterocyclic synthesis Pyrazinoquinazoline construction Medicinal chemistry building blocks

2-(Chloromethyl)-6,7-dimethoxy-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one (CAS 743444-30-6) is a synthetic dihydroquinazolin-4-one derivative characterized by a chloromethyl handle at position 2, electron-rich 6,7-dimethoxy groups on the fused benzene ring, and a 2-oxopropyl ketone-bearing side‑chain at N3. With a molecular weight of 310.73 g mol⁻¹ and a computed XLogP3 of 1.2, this compound occupies a distinct physicochemical space within the quinazolinone family.

Molecular Formula C14H15ClN2O4
Molecular Weight 310.73
CAS No. 743444-30-6
Cat. No. B2675274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-6,7-dimethoxy-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one
CAS743444-30-6
Molecular FormulaC14H15ClN2O4
Molecular Weight310.73
Structural Identifiers
SMILESCC(=O)CN1C(=NC2=CC(=C(C=C2C1=O)OC)OC)CCl
InChIInChI=1S/C14H15ClN2O4/c1-8(18)7-17-13(6-15)16-10-5-12(21-3)11(20-2)4-9(10)14(17)19/h4-5H,6-7H2,1-3H3
InChIKeyKFPGUOHENQBQBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Chloromethyl)-6,7-dimethoxy-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one (CAS 743444-30-6): Core Structural Identity and Procurement Baseline


2-(Chloromethyl)-6,7-dimethoxy-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one (CAS 743444-30-6) is a synthetic dihydroquinazolin-4-one derivative characterized by a chloromethyl handle at position 2, electron-rich 6,7-dimethoxy groups on the fused benzene ring, and a 2-oxopropyl ketone-bearing side‑chain at N3 . With a molecular weight of 310.73 g mol⁻¹ and a computed XLogP3 of 1.2, this compound occupies a distinct physicochemical space within the quinazolinone family [1]. It is commercially available at ≥95% purity from multiple screening‑compound and building‑block suppliers, positioning it as a ready-to-use intermediate for medicinal chemistry and chemical biology research [2].

Why Generic Quinazolinone Substitution Fails for 2-(Chloromethyl)-6,7-dimethoxy-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one


Closely related quinazolinone analogs that share the chloromethyl handle or the 6,7-dimethoxy motif nevertheless diverge critically in downstream synthetic utility and physicochemical property space. The simultaneous presence of the 2-chloromethyl electrophilic center, the 6,7-dimethoxy electron‑donating pattern, and the 3-(2-oxopropyl) ketone‑bearing side‑chain is not replicated in any single commercially available comparator . Substituting a simpler analog such as 2-(chloromethyl)-3,4-dihydroquinazolin-4-one (CAS 3817‑05‑8) eliminates both the N3‑oxopropyl moiety required for specific heterocyclic annulations and the 6,7-dimethoxy groups that modulate lipophilicity and potential target engagement [1]. The quantitative evidence below demonstrates that these structural differences produce measurable disparities in synthetic outcomes, physicochemical parameters, and chemotype‑associated biological recognition patterns that make generic interchange scientifically indefensible.

Quantitative Differentiation Evidence for 2-(Chloromethyl)-6,7-dimethoxy-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one vs. Closest Analogs


Exclusive Synthetic Access to 2-Alkyl-3-methyl-1,2-dihydro-6H-pyrazino[2,1-b]quinazolin-6-ones vs. 3-Unsubstituted Analogs

The 3-(2-oxopropyl) substituent on the target compound is the essential structural determinant enabling the construction of 2-alkyl-3-methyl-1,2-dihydro-6H-pyrazino[2,1-b]quinazolin-6-ones upon reaction with aliphatic primary amines; the analog lacking the oxopropyl moiety yields structurally distinct 2-alkyl-3-(alkylimino)-tetrahydropyrazinoquinazolin-6-ones, demonstrating divergent synthetic outcomes that preclude interchangeability .

Heterocyclic synthesis Pyrazinoquinazoline construction Medicinal chemistry building blocks

Lipophilicity Reduction vs. 2-(Chloromethyl)-3,4-dihydroquinazolin-4-one (CAS 3817-05-8) via Introduced Polar Substitutions

The introduction of the 6,7-dimethoxy groups and the 3-(2-oxopropyl) side-chain in the target compound reduces computed logP (XLogP3 = 1.2) relative to the logD of the unsubstituted core 2-(chloromethyl)-3,4-dihydroquinazolin-4-one (logD = 1.31 at pH 5.5/7.4), which is favorable for reducing non-specific binding and improving aqueous solubility profiles [1][2].

Physicochemical properties Lipophilicity ADME profiling

6,7-Dimethoxy Substitution Pattern Associated with Enhanced Kinase and GPCR Recognition: Class-Level SAR

Multiple independent SAR studies across quinazoline and quinazolinone chemotypes have demonstrated that the 6,7-dimethoxy substitution pattern is a privileged pharmacophoric element for kinase inhibition (e.g., EGFR, VEGFR, CSF-1R) and adrenoceptor antagonism [1]. The target compound uniquely combines this 6,7-dimethoxy motif with a 2-chloromethyl electrophilic center and an N3-oxopropyl side-chain, whereas the nearest analog 2-(chloromethyl)-3-(2-oxopropyl)quinazolin-4(3H)-one (CAS 730992‑78‑6, MW 250.68) lacks the 6,7-dimethoxy groups and therefore cannot engage this established pharmacophoric recognition pattern.

Kinase inhibition GPCR modulation Structure-Activity Relationships

Minimum Purity Specification of 95% Enabling Direct Use in Parallel Synthesis and HTS Libraries

The target compound is consistently supplied at ≥95% purity by multiple independent vendors (Enamine, AKSci, Santa Cruz Biotechnology), a specification that meets the quality threshold for direct incorporation into high-throughput screening decks and parallel synthesis workflows without additional purification [1]. In contrast, several less-substituted chloromethylquinazolinone analogs are frequently offered at lower purity grades or require custom synthesis, introducing delay and cost risks.

Compound quality control High-throughput screening Parallel synthesis feedstock

Molecular Weight Advantage for Fragment-Based and Fragment-Evolving Design Strategies

With a molecular weight of 310.73 g mol⁻¹, the target compound resides within the 'fragment-to-lead' transition zone (250–350 Da), offering two synthetically addressable vectors (chloromethyl and oxopropyl) for fragment evolution [1]. The 6,7-dimethoxy analog lacking the oxopropyl group, 2-(chloromethyl)-6,7-dimethoxyquinazolin-4(3H)-one (CAS 730949‑85‑6, MW 254.07), falls squarely into fragment space (MW < 300) but sacrifices the N3 functional handle essential for certain cyclization strategies.

Fragment-based drug discovery Lead-like properties Molecular weight optimization

Optimal Application Scenarios for 2-(Chloromethyl)-6,7-dimethoxy-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one Based on Verified Evidence


Rapid Assembly of Pyrazino[2,1-b]quinazolin-6-one Focused Libraries

As demonstrated by Kulik et al. (Synthesis 2007), treatment of 2-(chloromethyl)-6,7-dimethoxy-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one with aliphatic primary amines affords 2-alkyl-3-methyl-1,2-dihydro-6H-pyrazino[2,1-b]quinazolin-6-ones in a single synthetic operation . This transformation is inaccessible with non-oxopropyl analogs, positioning the target compound as the optimal feedstock for constructing pyrazinoquinazolinone libraries for biological screening.

Kinase or GPCR Probe Development Exploiting the 6,7-Dimethoxy Pharmacophore

Decades of SAR on 4-amino-6,7-dimethoxyquinazolines and related quinazolinones have established the 6,7-dimethoxy motif as a key potency determinant for kinase (EGFR, VEGFR, CSF-1R) and adrenoceptor targets [1]. The target compound uniquely combines this motif with two orthogonal synthetic handles (C2-chloromethyl and N3-oxopropyl), enabling systematic exploration of substitution vectors critical for target engagement.

Fragment-to-Lead Evolution via Dual-Handle Derivatization

The compound's molecular weight of 310.73 g mol⁻¹ and the presence of two chemically orthogonal reactive sites (electrophilic chloromethyl and ketone-based oxopropyl) make it an ideal starting point for fragment-growing campaigns . Selective functionalization at either site allows controlled increases in molecular complexity while maintaining lead-like physicochemical parameters.

High-Throughput Screening Deck Replenishment with Guaranteed Quality

Supplied at ≥95% purity by multiple vendors (Enamine, AKSci, Santa Cruz Biotechnology), the compound can be directly incorporated into HTS libraries without pre-screening purification [1]. The combination of guaranteed purity and the 6,7-dimethoxy pharmacophore reduces the risk of false negatives or positives arising from impurities in less rigorously characterized analogs.

Quote Request

Request a Quote for 2-(Chloromethyl)-6,7-dimethoxy-3-(2-oxopropyl)-3,4-dihydroquinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.